molecular formula C9H16OS B8675362 2-(Butylsulfanyl)cyclopentan-1-one CAS No. 90646-02-9

2-(Butylsulfanyl)cyclopentan-1-one

Cat. No. B8675362
CAS RN: 90646-02-9
M. Wt: 172.29 g/mol
InChI Key: HDMMBBZMQHPJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylsulfanyl)cyclopentan-1-one is a useful research compound. Its molecular formula is C9H16OS and its molecular weight is 172.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Butylsulfanyl)cyclopentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butylsulfanyl)cyclopentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

90646-02-9

Molecular Formula

C9H16OS

Molecular Weight

172.29 g/mol

IUPAC Name

2-butylsulfanylcyclopentan-1-one

InChI

InChI=1S/C9H16OS/c1-2-3-7-11-9-6-4-5-8(9)10/h9H,2-7H2,1H3

InChI Key

HDMMBBZMQHPJIY-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1CCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Absolute ethanol (600 ml) was added with metal sodium (13.8 g) and butylmercaptan (64.8 g). A solution of 2-chlorocyclopentane (71.1 g) in absolute ethanol (600 ml) was added to the mixture and then was allowed to stand overnight at a low temperature. The ethanol was removed from the mixture, and the residue was dissolved in ether. The resulting solution was neutralized with aqueous acetic acid solution, the solvent was evaporated, and the resultant was then subjected to distillation, thereby giving 2-buthylthiocyclopentanone (90 g).
Quantity
71.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
64.8 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.